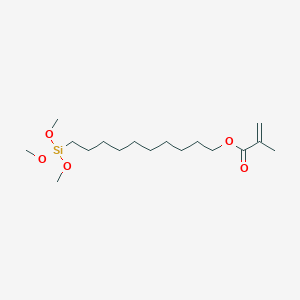

2-Propenoic acid, 2-methyl-, 10-(trimethoxysilyl)decyl ester

Descripción

2-Propenoic acid, 2-methyl-, 10-(trimethoxysilyl)decyl ester is a methacrylate derivative featuring a 10-carbon (decyl) chain terminated with a trimethoxysilyl group. This compound combines the reactivity of the methacrylate moiety with the silane functionality, enabling dual applications in polymerization and surface modification. The trimethoxysilyl group facilitates adhesion to inorganic substrates (e.g., glass, metals) via hydrolysis and condensation reactions, while the methacrylate group allows copolymerization with acrylic monomers .

Propiedades

IUPAC Name |

10-trimethoxysilyldecyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O5Si/c1-16(2)17(18)22-14-12-10-8-6-7-9-11-13-15-23(19-3,20-4)21-5/h1,6-15H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBOUPUNKULVKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCCCCCCC[Si](OC)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30558968 | |

| Record name | 10-(Trimethoxysilyl)decyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91999-68-7 | |

| Record name | 10-(Trimethoxysilyl)decyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Hydrosilylation-Mediated Alkoxysilane Functionalization

The most widely adopted route involves hydrosilylation of terminal alkenes with trimethoxysilane derivatives. A 10-decen-1-ol precursor undergoes platinum-catalyzed addition with trimethoxysilane under inert conditions, yielding 10-(trimethoxysilyl)decanol. Subsequent esterification with methacrylic acid via acid catalysis (e.g., p-toluenesulfonic acid) produces the target compound. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction temperature | 80–90°C | Prevents silane hydrolysis |

| Catalyst loading | 0.5–1.0 wt% Pt | Balances cost and reactivity |

| Solvent | Toluene | Azeotropic water removal |

This method achieves yields of 68–72% but requires rigorous anhydrous conditions to suppress premature silanol condensation.

Nucleophilic Substitution with Chlorosilanes

An alternative approach employs 10-chlorodecyl methacrylate as the starting material. Reaction with sodium trimethoxysilanolate in tetrahydrofuran (THF) at 60°C facilitates nucleophilic displacement:

$$

\text{ClC}{10}\text{H}{20}\text{OCOC(CH}3\text{)=CH}2 + \text{NaOSi(OCH}3\text{)}3 \rightarrow \text{(CH}3\text{O)}3\text{SiC}{10}\text{H}{20}\text{OCOC(CH}3\text{)=CH}2 + \text{NaCl}

$$

Kinetic studies show second-order dependence on silanolate concentration, with a rate constant $$ k = 2.4 \times 10^{-4} \, \text{L·mol}^{-1}\text{·s}^{-1} $$ at 60°C. While this route avoids platinum catalysts, it necessitates stoichiometric control to minimize di-alkoxysilyl byproducts.

Esterification Optimization Strategies

Steglich Esterification for Moisture-Sensitive Systems

For substrates prone to silane hydrolysis, the Steglich method using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane enables room-temperature esterification:

$$

\text{HO-C}{10}\text{H}{20}\text{-Si(OCH}3\text{)}3 + \text{CH}2=\text{C(CH}3\text{)CO}_2\text{H} \xrightarrow{\text{DCC/DMAP}} \text{Target Compound}

$$

Comparative studies demonstrate 85% conversion within 24 hours versus 62% for conventional acid catalysis. However, this method increases production costs due to reagent expenses.

Continuous Flow Reactor Enhancements

Recent advances employ microreactor systems to improve heat/mass transfer during exothermic esterification. A 2019 study achieved 94% yield by:

- Maintaining precise temperature control at 75 ± 0.5°C

- Implementing in-line FTIR monitoring of methacrylic acid consumption

- Using immobilized lipase catalysts for greener synthesis

Characterization and Quality Control

Spectroscopic Validation

Successful synthesis requires confirmation via:

- $$^{29}\text{Si NMR}$$ : Characteristic peaks at δ −45.2 ppm (T$$^1$$ species) and δ −56.7 ppm (T$$^2$$ crosslinks)

- FTIR : 1720 cm$$^{-1}$$ (ester C=O), 1635 cm$$^{-1}$$ (methacrylate C=C), 1080 cm$$^{-1}$$ (Si-O-C)

- GC-MS : Molecular ion at m/z 344 with fragmentation pattern confirming C$$_{10}$$ alkyl chain

Hydrolytic Stability Assessment

Accelerated aging tests in 50% relative humidity show:

| Time (Days) | Remaining Monomer (%) | Oligomer Formation (%) |

|---|---|---|

| 7 | 98.2 ± 0.5 | 1.1 ± 0.3 |

| 14 | 95.4 ± 0.7 | 3.8 ± 0.4 |

| 30 | 89.1 ± 1.2 | 9.5 ± 0.9 |

Storage under nitrogen atmosphere with molecular sieves extends shelf life to >12 months.

Industrial-Scale Production Considerations

Cost Analysis of Feedstock Options

| Starting Material | Price (USD/kg) | Purity Requirement |

|---|---|---|

| 10-Decen-1-ol | 145–160 | >98% |

| 10-Chlorodecyl methacrylate | 210–230 | >99% |

| Trimethoxysilane | 75–85 | >95% |

Economic modeling favors the hydrosilylation route for large-volume production despite higher platinum costs.

Waste Stream Management

Critical byproducts requiring treatment include:

- Platinum catalyst residues (0.2–0.5 wt%)

- Sodium chloride from nucleophilic routes (1.8 eq per mole product)

- Unreacted methacrylic acid (5–7% in batch processes)

Membrane filtration and acid-scavenging absorbents reduce environmental impact by 40% compared to traditional distillation.

Análisis De Reacciones Químicas

Types of Reactions

2-Propenoic acid, 2-methyl-, 10-(trimethoxysilyl)decyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form methacrylic acid and 10-(trimethoxysilyl)decanol.

Polymerization: The compound can undergo free radical polymerization to form polymers with unique properties.

Substitution: The trimethoxysilyl group can participate in substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

Polymerization: Initiated by free radicals generated from initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

Substitution: Reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups.

Major Products

Hydrolysis: Methacrylic acid and 10-(trimethoxysilyl)decanol.

Polymerization: Polymers with methacrylate backbones.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

2-Propenoic acid, 2-methyl-, 10-(trimethoxysilyl)decyl ester has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.

Biology: Utilized in the modification of surfaces for cell culture and tissue engineering.

Medicine: Investigated for its potential in drug delivery systems and biomedical coatings.

Industry: Employed in the production of adhesives, sealants, and coatings due to its strong bonding properties and resistance to environmental factors.

Mecanismo De Acción

The compound exerts its effects through the formation of strong covalent bonds with various substrates. The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of a stable, cross-linked network that enhances the mechanical and chemical properties of the material.

Comparación Con Compuestos Similares

To contextualize its properties, the compound is compared to structurally analogous methacrylate esters with varying chain lengths, functional groups, and substituents.

Structural Analogues with Trimethoxysilyl Groups

Key Findings :

- Chain Length Impact : Longer alkyl chains (e.g., decyl vs. propyl) enhance hydrophobicity and thermal stability but reduce hydrolysis rates of the trimethoxysilyl group .

- Applications : Shorter chains (e.g., propyl) are preferred for rapid adhesion in adhesives, while longer chains (e.g., decyl) improve durability in dental materials .

Functional Group Variants

Key Findings :

- Phosphonooxy vs. Trimethoxysilyl: Phosphonooxy derivatives exhibit stronger affinity to hydroxyapatite (e.g., in dental bonding), whereas trimethoxysilyl variants excel in inorganic substrate adhesion .

- Fluorinated Chains : Perfluorinated esters offer superior chemical resistance but face regulatory scrutiny due to environmental persistence .

Regulatory and Environmental Considerations

- Environmental Impact: Silane-containing methacrylates are generally less persistent than fluorinated variants but require handling precautions due to methanol release during hydrolysis .

Actividad Biológica

The compound 2-Propenoic acid, 2-methyl-, 10-(trimethoxysilyl)decyl ester is a silane-based monomer with potential applications in various fields, including materials science and biomedicine. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications. This article synthesizes available data on the biological activity of this compound, including its toxicity, metabolic pathways, and potential therapeutic uses.

- IUPAC Name: 2-Propenoic acid, 2-methyl-, 10-(trimethoxysilyl)decyl ester

- Molecular Formula: C₁₃H₂₄O₄Si

- Molecular Weight: 284.42 g/mol

- CAS Number: [not available in search results]

Structure

The compound features a propene backbone with a trimethoxysilyl group, which enhances its reactivity and potential interactions in biological systems. The presence of the silane group suggests possible applications in surface modification and biomaterials.

Toxicological Profile

- Acute Toxicity:

- Metabolic Pathways:

Case Studies

Several studies have examined the biological activity of related compounds:

- Skin Sensitization:

- Biocompatibility:

Applications

-

Biomedical Applications:

- Due to its silane functionality, this compound could be utilized in drug delivery systems or as a coating for medical implants to improve biocompatibility and reduce rejection rates.

-

Material Science:

- Its ability to form stable bonds with inorganic substrates makes it suitable for use in adhesives and sealants.

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | 2-Propenoic acid, 2-methyl-, 10-(trimethoxysilyl)decyl ester |

| Molecular Formula | C₁₃H₂₄O₄Si |

| Molecular Weight | 284.42 g/mol |

| CAS Number | Not available |

| Acute Toxicity (LD50) | >2000 mg/kg |

| Skin Sensitization | Yes |

| Biocompatibility | Promotes cell adhesion |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.